molecular formula C17H16Cl2N4O2 B2478867 ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1221715-33-8

ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2478867
CAS No.: 1221715-33-8
M. Wt: 379.24
InChI Key: OSMAEPGTUIWFQN-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H16Cl2N4O2 and its molecular weight is 379.24. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Related compounds such as indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Related compounds such as indole derivatives have been shown to impact a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Related compounds have been shown to possess various biological activities , suggesting that this compound may have similar effects.

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2/c1-3-25-17(24)13-8-21-16-12(9-22-23(16)2)15(13)20-7-10-4-5-11(18)6-14(10)19/h4-6,8-9H,3,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAEPGTUIWFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=C(C=C(C=C3)Cl)Cl)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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